molecular formula C34H39NO19 B561639 2-Phthalimidolactosamine, Heptaacetate (Mixture of Isomers) CAS No. 129647-37-6

2-Phthalimidolactosamine, Heptaacetate (Mixture of Isomers)

Cat. No.: B561639
CAS No.: 129647-37-6
M. Wt: 765.674
InChI Key: AOLPEHDFTRGREH-AIDILWASSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phthalimidolactosamine, Heptaacetate involves multiple acetylation steps. The starting material, typically a galactopyranosyl derivative, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield.

Industrial Production Methods

While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phthalimidolactosamine, Heptaacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Phthalimidolactosamine, Heptaacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phthalimidolactosamine, Heptaacetate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

    2-Phthalimido-2-deoxy-D-galactose: Similar in structure but lacks the heptaacetate groups.

    N-Acetyl-D-galactosamine: Another carbohydrate derivative with different functional groups.

Uniqueness

2-Phthalimidolactosamine, Heptaacetate is unique due to its heptaacetate groups, which enhance its solubility and reactivity. This makes it particularly useful in biochemical research where solubility in organic solvents is crucial .

Properties

IUPAC Name

[(2R,3S,4R,5R)-4,6-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39NO19/c1-14(36)45-12-23-26(54-34-30(50-19(6)41)29(49-18(5)40)27(47-16(3)38)24(53-34)13-46-15(2)37)28(48-17(4)39)25(33(52-23)51-20(7)42)35-31(43)21-10-8-9-11-22(21)32(35)44/h8-11,23-30,33-34H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28-,29+,30-,33?,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLPEHDFTRGREH-AIDILWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858314
Record name 1,3,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129647-37-6
Record name 1,3,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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